Pentofuranose

Descripción general

Descripción

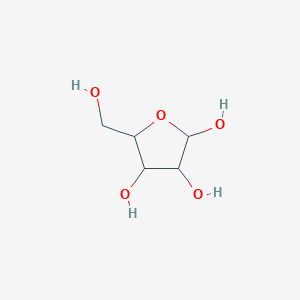

Pentofuranose is the furanose form of any pentose.

Aplicaciones Científicas De Investigación

Chemo-enzymatic Synthesis : Pentofuranose-1-phosphates (Pentose-1Ps) are synthesized using thermostable nucleoside phosphorylases, providing an environmentally-friendly method for producing modified Pentose-1Ps, which are important building blocks for modified nucleosides (Kamel et al., 2018).

Structural Analysis : The compound 1,2-O-Isopropylidene-β-d-lyxo-furanose has been analyzed for its conformation, revealing that the pentofuranose ring has a twisted conformation and participates in an infinite network of O—H⋯ O bonds (Doboszewski & Nazarenko, 2020).

Biocatalytic Routes : 4-C-hydroxymethyl-alpha-D-pentofuranose serves as a sugar core in lipase-catalyzed transformations to construct macromers with exceptional control of substituent placement around the carbohydrate core, enabling the generation of unique macromers and heteroarm stars (Kumar & Gross, 2002).

Selective Synthesis : A selective formose reaction can produce 3-C-(hydroxymethyl)pentofuranose with high selectivity, a crucial advancement in the efficient synthesis of this compound (Shigemasa et al., 1981).

Synthesis of Bicyclic Ribonucleosides : Pentofuranose derivatives are utilized in the synthesis of LNA monomers with different configurations, contributing to the development of nucleoside analogs (Gao Jing-jin, 2014).

Glycosylamine Synthesis : Pentofuranose hemiacetals efficiently react with amines in the presence of a Lewis acid, yielding glycosylamine derivatives crucial for developing nitrogen-containing natural products and carbohydrate mimetics (Liautard et al., 2008).

Phospha Sugar Derivatives : Novel pentofuranose analogs of phospha sugar derivatives are synthesized, starting from 1-phenyl-2-phospholene 1-oxide, highlighting the compound's versatility in creating structurally diverse molecules (Yamashita et al., 2002).

Synthesis of Deoxyheptoses : Propargylation of pentofuranose aldehydes is used to yield homopropargylic alcohols, serving as substrates for the synthesis of 6-deoxyheptoses, an important class of carbohydrates (Pakulski & Zamojski, 1997).

Allosteric Effectors of Hemoglobin : Perphosphorylated pentofuranoses are investigated as potential allosteric effectors of hemoglobin, aiming to improve oxygen release from human hemoglobin (Fylaktakidou et al., 2011).

Oxepane Nucleic Acids (ONAs) : Pentofuranose is replaced with a seven-membered sugar ring in the synthesis of ONAs, which show increased resistance toward nuclease degradation compared to natural DNA and have implications for understanding the structure and function of alternative genetic systems (Sabatino & Damha, 2007).

Propiedades

IUPAC Name |

5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865141 | |

| Record name | Pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pentofuranose | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridinium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1-ethyl-, iodide](/img/structure/B7775981.png)

![Quinolinium, 1-ethyl-2-[(1-ethyl-2(1H)-quinolinylidene)methyl]-, iodide](/img/structure/B7775985.png)

![N-(2-{[imino(3-nitrophenyl)methyl]amino}ethyl)-3-nitrobenzenecarboximidamide dihydrochloride](/img/structure/B7776029.png)